molecular formula C18H22O2 B2761450 rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid CAS No. 2269481-97-0

rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid

Cat. No.: B2761450
CAS No.: 2269481-97-0
M. Wt: 270.372
InChI Key: LOOOKAIQHTUJFC-LIRZEXBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid: is a chiral compound with a unique adamantane structure. This compound is characterized by its rigid, three-dimensional framework, which imparts significant stability and distinct chemical properties. The adamantane core is a diamondoid structure, making it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

Chemistry

In organic chemistry, rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid is used as a building block for the synthesis of complex molecules. Its rigid structure and chiral centers make it valuable for studying stereochemistry and reaction mechanisms.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its stability and unique structure can be exploited to develop novel therapeutics with improved efficacy and selectivity.

Industry

In the materials science industry, the adamantane core of this compound is of interest for the development of advanced materials with enhanced mechanical properties and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions, often starting from simple hydrocarbons.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation, using benzene and a suitable alkylating agent.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced separation techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or hydrocarbons.

    Substitution: The adamantane core allows for various substitution reactions, including halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid adamantane core allows for precise binding to these targets, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon structure, lacking the phenyl and carboxylic acid groups.

    1-Adamantanecarboxylic acid: Similar structure but without the phenyl group.

    3-Phenyladamantane: Lacks the carboxylic acid group.

Uniqueness

rel-(1R,3S,5S,7R)-3-methyl-5-phenyladamantane-1-carboxylicacid is unique due to its combination of a rigid adamantane core, a phenyl group, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-16-7-13-8-17(10-16,14-5-3-2-4-6-14)12-18(9-13,11-16)15(19)20/h2-6,13H,7-12H2,1H3,(H,19,20)/t13-,16+,17+,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOOKAIQHTUJFC-LIRZEXBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]3C[C@@](C1)(C[C@](C3)(C2)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.